Cas no 2379918-46-2 (N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride)

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a specialized organic compound, featuring a fluorophenyl group for enhanced reactivity. It offers high purity and stability, making it ideal for chemical synthesis. Its unique structure facilitates complex reactions, and its hydrochloride salt form improves solubility in organic solvents.
N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride structure
2379918-46-2 structure
Product Name:N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
CAS No:2379918-46-2
MF:C11H13ClFN
MW:213.679025411606
CID:5223645
Update Time:2025-11-01

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride
    • N-[1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
    • Inchi: 1S/C11H12FN.ClH/c1-3-7-13-9(2)10-5-4-6-11(12)8-10;/h1,4-6,8-9,13H,7H2,2H3;1H
    • InChI Key: OHCHHIYDWSJMIP-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC=CC(=C1)C(C)NCC#C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Topological Polar Surface Area: 12

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride Pricemore >>

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Additional information on N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Introduction to N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine Hydrochloride (CAS No: 2379918-46-2)

N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride, identified by the CAS number 2379918-46-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a propargylamine moiety linked to a fluorophenyl group. The presence of the fluorine atom in the aromatic ring introduces a level of electronic and steric modulation that makes this molecule particularly intriguing for drug discovery applications.

The chemical structure of N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride consists of a propargyl group (—C≡CH) attached to an amine functional group, which is further substituted with an ethyl chain. This ethyl chain is connected to a benzene ring that has a fluorine atom at the 3-position. The fluorine atom is a key feature, as it can influence the metabolic stability, binding affinity, and overall pharmacological activity of the molecule. This compound's structural design suggests potential applications in the development of novel therapeutic agents, particularly in areas where modulation of receptor interactions is required.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic properties. The introduction of fluorine into pharmaceutical molecules can lead to increased lipophilicity, reduced metabolic clearance, and improved binding to biological targets. N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride exemplifies this trend, as its fluorinated phenyl ring may contribute to these desirable characteristics. This makes it a valuable candidate for further investigation in the development of small-molecule drugs.

The propargylamine moiety in this compound is another critical feature that warrants discussion. Propargylamines are known for their ability to interact with various biological targets, including enzymes and receptors. The triple bond in the propargyl group provides a versatile handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility is particularly useful in medicinal chemistry, where subtle structural changes can significantly impact biological activity.

Recent studies have highlighted the potential of propargylamine derivatives as scaffolds for drug discovery. These compounds have been explored in various therapeutic areas, including oncology, neurology, and infectious diseases. The unique combination of a fluorinated aromatic ring and a propargylamine group in N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride positions it as a promising candidate for further exploration in these fields. Researchers are particularly interested in its potential as an inhibitor or modulator of key enzymes and receptors involved in disease pathways.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. Solubility is a critical factor in drug development, as it affects drug absorption and distribution within the body. By forming a hydrochloride salt, the compound's solubility profile is improved, which could facilitate its use in formulation development and clinical trials.

In conclusion, N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride (CAS No: 2379918-46-2) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of a fluorinated aromatic ring and a propargylamine group makes it an attractive candidate for further investigation. The enhanced solubility and stability provided by its hydrochloride salt form further improve its suitability for drug development. As research continues in this area, this compound may play a significant role in the discovery and development of novel therapeutic agents.

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